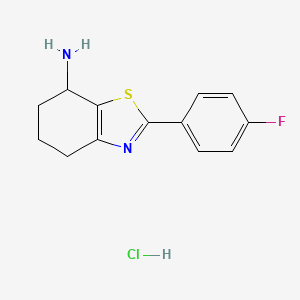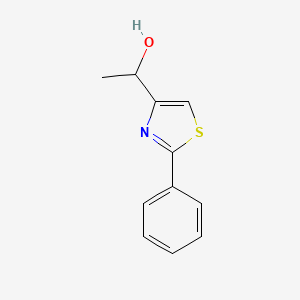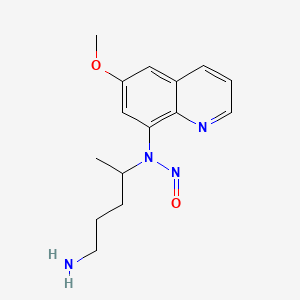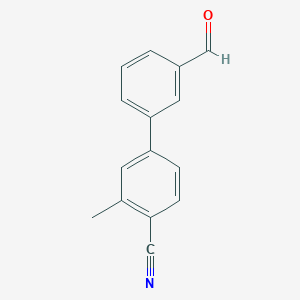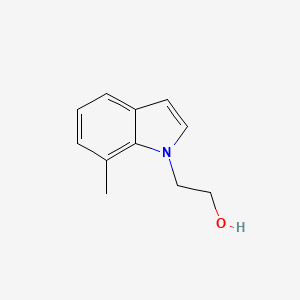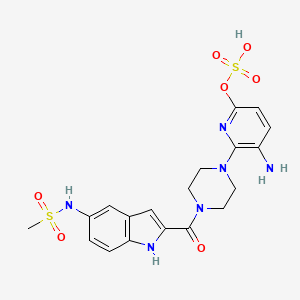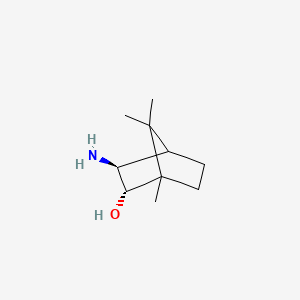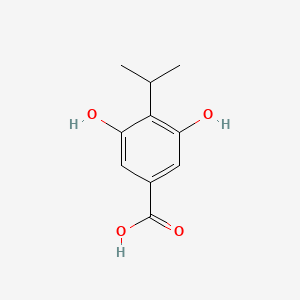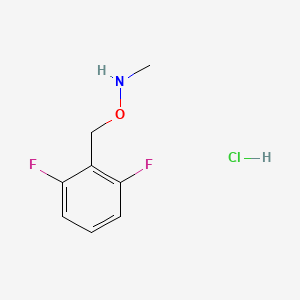
O-(2,6-Difluorobenzyl)-N-methylhydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluorophenyl)methoxyamine Hydrochloride: is a chemical compound that features a methoxy group attached to a difluorophenyl ring, with a methylamine group also present
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorophenyl)methoxyamine Hydrochloride typically involves the following steps:
Formation of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction where a suitable methoxy donor reacts with a difluorophenyl precursor.
Introduction of the Methylamine Group: The methylamine group can be added through a reductive amination process, where a difluorophenylmethoxy intermediate reacts with formaldehyde and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2,6-Difluorophenyl)methoxyamine Hydrochloride would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluorophenyl ring, potentially leading to the formation of partially or fully reduced aromatic systems.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or methylamine can be employed under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced aromatic systems.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Difluorophenyl)methoxyamine Hydrochloride: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,6-Difluorophenyl)methoxyamine Hydrochloride exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoroaniline: Lacks the methoxy group, leading to different reactivity and applications.
2,6-Difluorobenzylamine: Similar structure but without the methoxy group, affecting its chemical properties.
2,6-Difluorophenol: Contains a hydroxyl group instead of a methoxy group, resulting in different chemical behavior.
Uniqueness
- The presence of both methoxy and methylamine groups in 2,6-Difluorophenyl)methoxyamine Hydrochloride provides unique reactivity and potential for diverse applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H10ClF2NO |
|---|---|
Peso molecular |
209.62 g/mol |
Nombre IUPAC |
N-[(2,6-difluorophenyl)methoxy]methanamine;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-11-12-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H |
Clave InChI |
GYLCICVXENMKTH-UHFFFAOYSA-N |
SMILES canónico |
CNOCC1=C(C=CC=C1F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


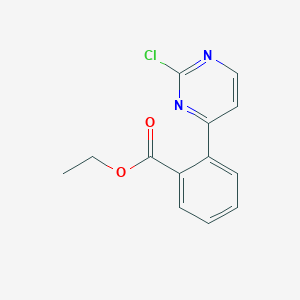
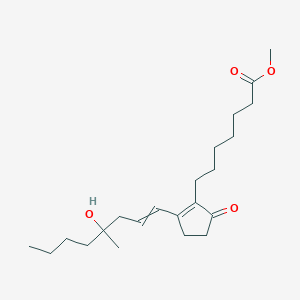

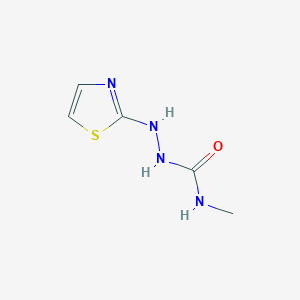
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
